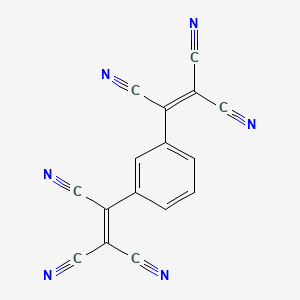![molecular formula C15H15BrO3 B14289860 Benzoic acid;[2-(bromomethyl)phenyl]methanol CAS No. 113187-89-6](/img/structure/B14289860.png)
Benzoic acid;[2-(bromomethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[2-(bromomethyl)phenyl]methanol is an organic compound that combines the structural features of benzoic acid and bromomethyl phenyl methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[2-(bromomethyl)phenyl]methanol typically involves the bromination of toluene derivatives followed by oxidation. One common method is the bromination of benzyl alcohol to form benzyl bromide, which is then oxidized to produce the desired compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as carbon tetrachloride or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts such as manganese or cobalt naphthenate can be employed to enhance the reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;[2-(bromomethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[2-(bromomethyl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid;[2-(bromomethyl)phenyl]methanol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity makes it useful in modifying biological molecules and studying their functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with various industrial and pharmaceutical applications.
Benzyl alcohol: An aromatic alcohol used as a solvent and intermediate in organic synthesis.
2-Bromobenzoic acid: A brominated derivative of benzoic acid with similar reactivity.
Uniqueness
Benzoic acid;[2-(bromomethyl)phenyl]methanol is unique due to the presence of both a bromomethyl group and a benzoic acid moiety.
Eigenschaften
CAS-Nummer |
113187-89-6 |
|---|---|
Molekularformel |
C15H15BrO3 |
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
benzoic acid;[2-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9BrO.C7H6O2/c9-5-7-3-1-2-4-8(7)6-10;8-7(9)6-4-2-1-3-5-6/h1-4,10H,5-6H2;1-5H,(H,8,9) |
InChI-Schlüssel |
CCZZGZUPUXHEPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CO)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
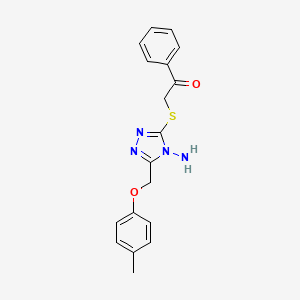
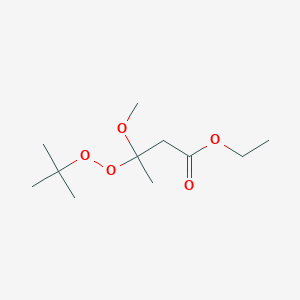
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
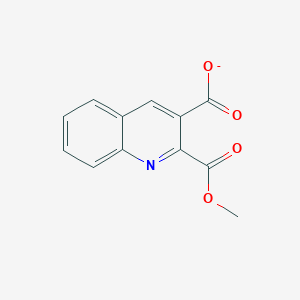
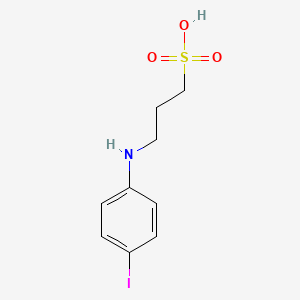
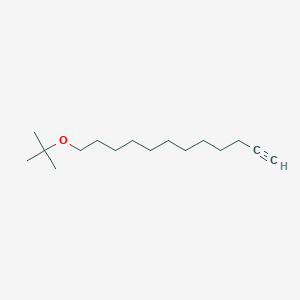
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
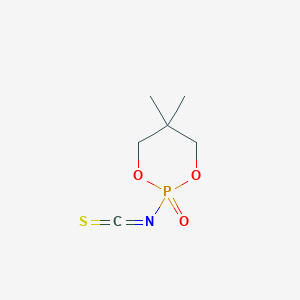

![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
